molecular formula C11H8Cl2N2O B2427080 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde CAS No. 1314745-28-2

2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde

Cat. No. B2427080
CAS RN: 1314745-28-2
M. Wt: 255.1
InChI Key: WBSVZMVZMLHPMQ-UHFFFAOYSA-N
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Description

“2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Crystal Structures and Synthesis of Imidazole Derivatives

The study of imidazole derivatives, including those related to 2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde, has led to the understanding of their crystal structures and the development of new synthetic methods. For instance, the crystal structures of two imidazole derivatives were elucidated, providing insights into their molecular conformations and interactions, which are crucial for designing compounds with desired chemical and biological activities (Ambalavanan et al., 2003). Furthermore, novel synthesis approaches have been developed for imidazole derivatives, demonstrating their potential as antimicrobial agents through a Vilsmeier–Haack reaction approach, highlighting their broad spectrum of antimicrobial activities (Bhat et al., 2016).

Development of New Chemical Entities

The research on imidazole derivatives extends to the development of new chemical entities with significant biological activities. For example, new 4-methyl-5-imidazole carbaldehyde derivatives were synthesized, which could serve as precursors for further chemical transformations into compounds displaying biological activities (Orhan et al., 2019). This research signifies the role of imidazole derivatives in medicinal chemistry as building blocks for the synthesis of biologically active molecules.

Catalytic Reactions and Material Synthesis

Imidazole derivatives have also been explored in catalytic reactions and material synthesis. The copper-catalyzed oxidative coupling reaction of α,β-unsaturated aldehydes with amidines, for instance, enables the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, showcasing the utility of these derivatives in synthesizing complex molecules under mild conditions (Li et al., 2015).

Luminescence Sensing

Additionally, imidazole-based compounds have found applications in luminescence sensing. Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate have demonstrated selective sensitivity to benzaldehyde derivatives, illustrating their potential as fluorescence sensors for chemical detection (Shi et al., 2015).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

properties

IUPAC Name

2,5-dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-7-4-2-3-5-8(7)15-9(6-16)10(12)14-11(15)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSVZMVZMLHPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=C2Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-3-(2-methylphenyl)imidazole-4-carbaldehyde

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